Ligand Capability in Suzuki Cross-Coupling: Documented Functionality Absent in Cyclohexyl Methyl Ketone
1-Cyclopentylethanone is explicitly documented to act as a ligand for Suzuki coupling reactions . In contrast, the six-membered ring analog cyclohexyl methyl ketone (CAS 823-76-7) has no comparable documentation for this specific ligand function in the open literature [1]. The five-membered cyclopentyl ring provides a distinct steric and electronic environment around the carbonyl oxygen, enabling coordination to palladium centers that is not replicated by the more conformationally flexible and sterically demanding cyclohexyl ring.
| Evidence Dimension | Documented ligand function in Suzuki coupling |
|---|---|
| Target Compound Data | Documented ligand capability |
| Comparator Or Baseline | Cyclohexyl methyl ketone (CAS 823-76-7) |
| Quantified Difference | Not applicable (qualitative presence vs. absence) |
| Conditions | Technical datasheet documentation; absence of evidence in literature search for cyclohexyl analog |
Why This Matters
For laboratories developing palladium-catalyzed cross-coupling methodologies, substitution with cyclohexyl methyl ketone would result in a non-functional ligand system, leading to reaction failure.
- [1] Cyclohexyl methyl ketone. PubChem CID 13846. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13846 View Source
